

Technical Support Center: FAU Protein Antibody Validation

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Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **FAU protein** antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the **FAU protein**?

A1: FAU is a fusion protein composed of the Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) protein, which is a ubiquitin-like protein (FUBI), and the 40S ribosomal protein S30 (RPS30).[1][2] It is involved in ribosome biogenesis and has been implicated in the regulation of apoptosis.[3][4] The fusion protein is processed to release FUBI and RPS30.[2]

Q2: What are the key applications for FAU antibodies?

A2: FAU antibodies are commonly validated for use in Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and ELISA.[5][6][7] Validation for Immunoprecipitation (IP) and Flow Cytometry may require more specific optimization.

Q3: What is the expected molecular weight of FAU in a Western Blot?

A3: The FAU fusion protein has a predicted molecular weight of approximately 14 kDa. However, an additional band at around 17 kDa has also been observed, which may represent a

post-translationally modified form of the protein.[8]

Q4: Where is the **FAU protein** localized within the cell?

A4: **FAU protein** is ubiquitously expressed with a primary cytoplasmic localization.[9] It has also been observed in the nucleoli and the endoplasmic reticulum.[10]

Antibody Information

Below is a summary of commercially available FAU antibodies and their validated applications.

Antibody ID	Host/Isotype	Applications	Recommended Dilution
13581-1-AP (Proteintech)	Rabbit / IgG	WB, IHC, IF/ICC, ELISA	WB: 1:500-1:1000, IHC: 1:300-1:1200, IF/ICC: 1:200-1:800[5]
AV54604 (Sigma- Aldrich)	Rabbit / Polyclonal	WB	1 µg/mL
HPA043943 (Sigma- Aldrich)	Rabbit / Polyclonal	IHC, IF	IHC: 1:50-1:200, IF: 0.25-2 µg/mL[6]

Western Blot (WB) Validation and Troubleshooting

Detailed Experimental Protocol for Western Blot

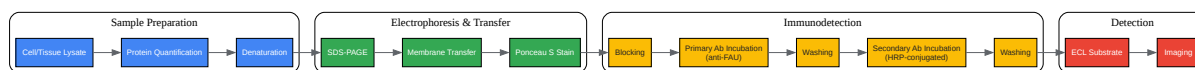
- Sample Preparation:
 - Lyse cells or tissues in RIPA buffer or a compatible lysis buffer supplemented with protease inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Mix 20-30 µg of total protein with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE:

- Load samples onto a 12-15% polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
 - Confirm transfer efficiency by Ponceau S staining.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Incubate the membrane with the FAU primary antibody at the recommended dilution (e.g., 1:500-1:1000) in blocking buffer overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with a chemiluminescent substrate (ECL) and capture the signal using an imaging system.

Troubleshooting Guide for Western Blot

Issue	Possible Cause	Recommendation
No Signal or Weak Signal	Insufficient protein loaded.	Increase the amount of protein loaded to 30-50 µg.
Low primary antibody concentration.	Increase the primary antibody concentration or incubation time (overnight at 4°C).[11]	
Inefficient protein transfer.	Verify transfer with Ponceau S staining and optimize transfer time and voltage.[12]	
Inactive secondary antibody or substrate.	Use fresh reagents and ensure compatibility.	
High Background	Insufficient blocking.	Increase blocking time to 2 hours at room temperature or use a different blocking agent (e.g., 5% BSA).[13]
Primary antibody concentration too high.	Decrease the primary antibody concentration.[11]	
Inadequate washing.	Increase the number and duration of washes with TBST.[12]	
Non-specific Bands	Primary antibody cross-reactivity.	Use an affinity-purified antibody. Consider performing a peptide competition assay.
Protein degradation.	Use fresh samples and add protease inhibitors to the lysis buffer.[12]	
Splice variants or post-translational modifications.	Consult literature for known isoforms of FAU.	

Experimental Workflow for Western Blot Validation



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Western Blot experimental workflow.

Immunohistochemistry (IHC) Validation and Troubleshooting

Detailed Experimental Protocol for IHC

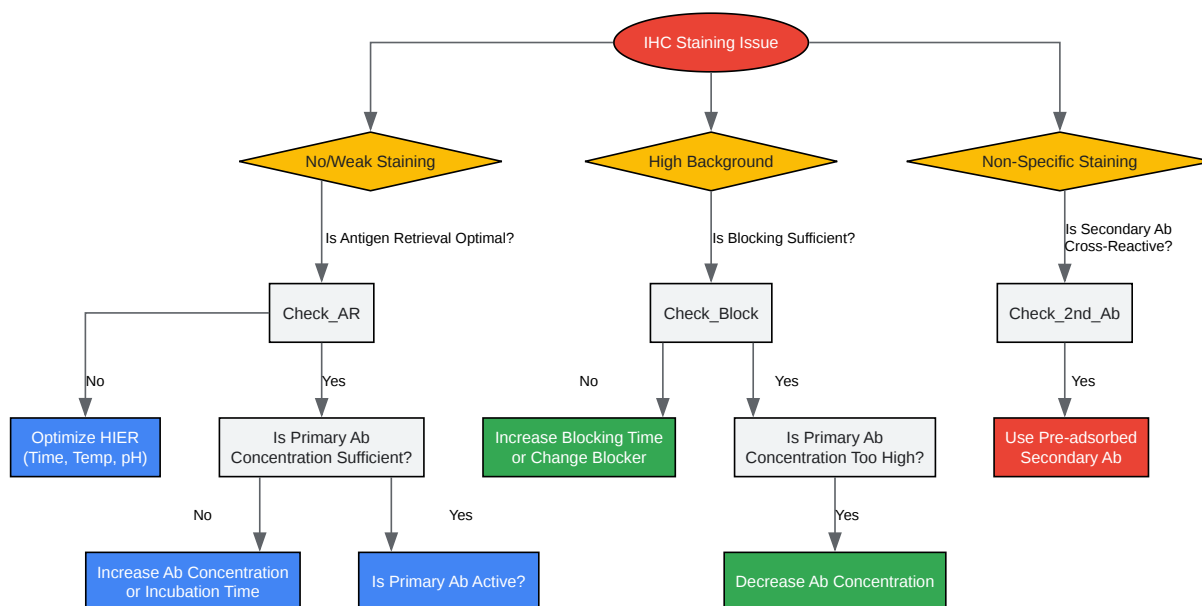
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 10 min).[\[14\]](#)
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each).[\[14\]](#)
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 10-20 minutes.[\[15\]](#)
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[\[16\]](#)
 - Rinse with PBS.

- Blocking:
 - Block with 10% normal goat serum in PBS for 30-60 minutes at room temperature.[\[17\]](#)
- Primary Antibody Incubation:
 - Incubate with FAU primary antibody at the recommended dilution (e.g., 1:50-1:200) in a humidified chamber overnight at 4°C.[\[6\]](#)
- Washing:
 - Wash slides three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[\[15\]](#)
- Detection:
 - Wash slides with PBS.
 - Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
 - Develop with a DAB substrate solution until the desired stain intensity is reached.
 - Wash with distilled water.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Troubleshooting Guide for IHC

Issue	Possible Cause	Recommendation
No Staining or Weak Staining	Inadequate antigen retrieval.	Optimize HIER conditions (time, temperature, pH of buffer). [18]
Primary antibody concentration too low.	Increase antibody concentration or incubation time. [18]	Decrease primary antibody concentration. Ensure adequate blocking. [19]
Inactive primary antibody.	Use a fresh aliquot of the antibody and ensure proper storage. [18]	
High Background	Non-specific binding of primary antibody.	
Endogenous peroxidase activity.	Ensure the peroxidase blocking step is effective. [16]	Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue. [19]
Over-development with DAB.	Reduce the DAB incubation time.	
Non-specific Staining	Cross-reactivity of the secondary antibody.	
Tissue drying out during staining.	Keep slides in a humidified chamber and do not allow them to dry. [18]	

Logical Flow for IHC Troubleshooting



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IHC troubleshooting decision tree.

Immunoprecipitation (IP) Validation and Troubleshooting

Detailed Experimental Protocol for IP

- Cell Lysis:
 - Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) with protease inhibitors.[\[20\]](#)
 - Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

- Collect the supernatant containing the protein lysate.
- Pre-clearing (Optional but Recommended):
 - Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[\[21\]](#)
 - Centrifuge and collect the pre-cleared supernatant.
- Immunoprecipitation:
 - Add 2-5 µg of FAU primary antibody to the pre-cleared lysate.[\[10\]](#)
 - Incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture:
 - Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C.
[\[10\]](#)
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold lysis buffer.[\[20\]](#)
- Elution:
 - Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and heating at 95°C for 5 minutes.
 - Pellet the beads and collect the supernatant for Western Blot analysis.

Troubleshooting Guide for IP

Issue	Possible Cause	Recommendation
No or Low Yield of Target Protein	Antibody not suitable for IP.	Use an antibody that is validated for IP. Polyclonal antibodies often work well. [22]
Low protein expression.	Increase the amount of starting cell lysate.	
Inefficient antibody-bead binding.	Ensure the correct type of beads (Protein A or G) is used for the antibody isotype.	
High Background	Non-specific binding to beads.	Pre-clear the lysate with beads before adding the primary antibody. [21]
Insufficient washing.	Increase the number of washes and the stringency of the wash buffer.	
Antibody concentration too high.	Titrate the antibody to find the optimal concentration.	
Co-elution of Antibody Heavy and Light Chains	Antibody chains obscure the target protein band.	Use a light-chain specific secondary antibody for the subsequent Western Blot. [21]

Flow Cytometry Validation and Troubleshooting

Detailed Experimental Protocol for Intracellular Flow Cytometry

- Cell Preparation:
 - Prepare a single-cell suspension from your sample.
- Surface Staining (Optional):
 - If also staining for surface markers, perform this step before fixation and permeabilization.

- Fixation:
 - Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[\[23\]](#)
 - Wash cells with PBS.
- Permeabilization:
 - Permeabilize cells with a permeabilization buffer (e.g., PBS with 0.1% saponin or Triton X-100) for 15 minutes.[\[24\]](#)
- Intracellular Staining:
 - Incubate cells with the FAU primary antibody (or a directly conjugated antibody) in permeabilization buffer for 30-60 minutes at 4°C in the dark.[\[24\]](#)
- Washing:
 - Wash cells twice with permeabilization buffer.
- Secondary Antibody Staining (if using an unconjugated primary):
 - Incubate with a fluorescently labeled secondary antibody in permeabilization buffer for 30 minutes at 4°C in the dark.[\[23\]](#)
 - Wash cells twice with permeabilization buffer.
- Data Acquisition:
 - Resuspend cells in flow cytometry staining buffer and acquire data on a flow cytometer.

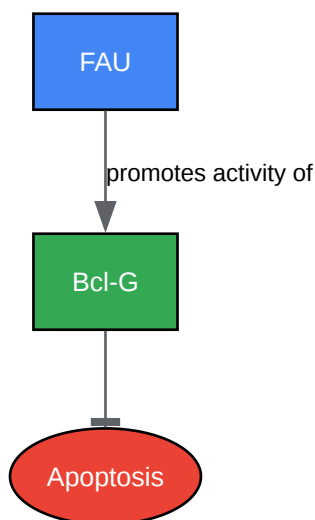
Troubleshooting Guide for Flow Cytometry

Issue	Possible Cause	Recommendation
No or Weak Signal	Ineffective permeabilization.	Optimize the permeabilization reagent and incubation time. [25]
Low target expression.	Use a positive control cell line known to express FAU.	
Incorrect fluorochrome/laser combination.	Ensure the laser and filters are appropriate for the chosen fluorochrome.	
High Background	Non-specific antibody binding.	Include an isotype control to assess non-specific binding. Block Fc receptors.
Insufficient washing.	Increase the number of wash steps.	
Poor Cell Viability	Harsh fixation/permeabilization.	Use a gentler fixation method or reduce incubation times.

Signaling Pathways Involving FAU

FAU and Apoptosis Signaling Pathway

FAU is implicated in the regulation of apoptosis, potentially through its interaction with Bcl-G, a pro-apoptotic member of the Bcl-2 family.[\[3\]](#)[\[4\]](#) Ectopic expression of FAU can increase basal apoptosis.[\[3\]](#)

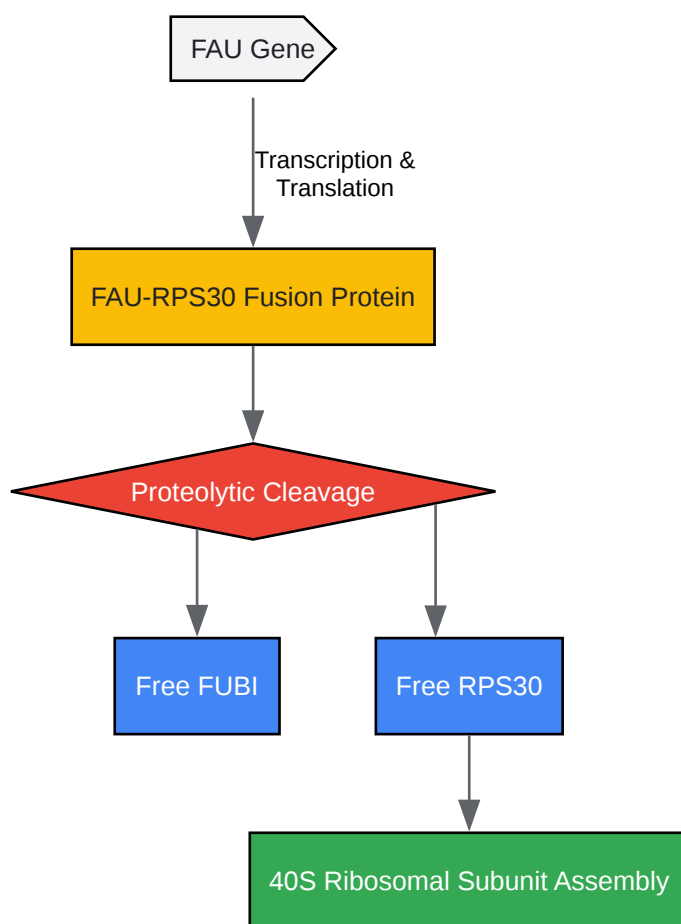


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FAU's role in the apoptosis pathway.

FAU and Ribosome Biogenesis Pathway

The **FAU protein** is initially synthesized as a fusion with the ribosomal protein S30. This fusion protein is then cleaved to release the functional RPS30, which is incorporated into the 40S ribosomal subunit, a critical step in ribosome maturation.[26][27]



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FAU's involvement in ribosome biogenesis.

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